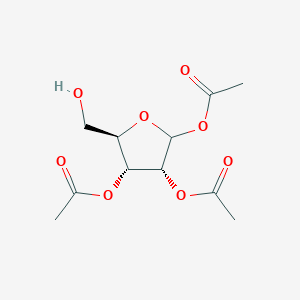

1,2,3-Triacetate-D-ribofuranose

Descripción

General Overview and Significance in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, 1,2,3-Triacetate-D-ribofuranose serves as a pivotal intermediate. The strategic placement of acetyl groups as protecting agents allows for selective chemical modifications at the unprotected 5-position hydroxyl group. This regioselectivity is fundamental in the construction of more complex carbohydrate structures.

The acetyl groups render the ribofuranose ring more stable and soluble in common organic solvents, facilitating its use in a wide array of chemical reactions. chemicalbook.com Furthermore, the anomeric acetate (B1210297) at the C1 position can act as a leaving group in glycosylation reactions, enabling the formation of glycosidic bonds, which are the cornerstone of oligosaccharides and glycoconjugates.

Relevance in Organic Synthesis and Pharmaceutical Science

The significance of this compound extends prominently into organic synthesis and pharmaceutical science, primarily as a precursor for the synthesis of nucleoside analogues. Nucleosides and their derivatives are a class of compounds with broad therapeutic applications, including antiviral and anticancer agents. madridge.org

A notable application is in the synthesis of 1,2,3-triazolyl nucleoside analogues. These compounds, often prepared using "click chemistry," have shown promise as potential antiviral drugs, particularly against influenza viruses. nih.gov For instance, research has demonstrated that certain 1,2,3-triazolyl nucleoside analogues exhibit inhibitory activity against the influenza A virus. nih.gov

The acetyl groups on the ribose moiety play a crucial role as protecting groups during the intricate steps of nucleoside synthesis. They prevent unwanted side reactions at the hydroxyl groups, ensuring that the desired modifications occur at specific positions. Following the successful coupling of the sugar with a nucleobase or other heterocyclic systems, the acetyl groups can be readily removed under mild conditions to yield the final, biologically active nucleoside analogue.

Structural Diversity and Stereoisomeric Considerations in Triacetylated D-Ribofuranose Systems

The structural landscape of triacetylated D-ribofuranose is not limited to the 1,2,3-triacetate isomer. Variations in the placement of the acetyl groups and modifications at other positions of the ribofuranose ring give rise to a range of stereoisomers with distinct chemical properties and applications.

5-deoxy-D-ribofuranose triacetate: A significant derivative is 1,2,3-Triacetyl-5-deoxy-D-ribofuranose. nbinno.comchemicalbook.com In this compound, the hydroxyl group at the 5-position is replaced by a hydrogen atom. This structural modification is critical for the synthesis of certain nucleoside analogues where the 5'-hydroxyl group is absent. researchgate.net The synthesis of this compound can be achieved from D-ribose through a multi-step process that includes deoxygenation. nih.govresearchgate.net It is a key intermediate in the production of the anticancer drug capecitabine. patsnap.compatsnap.com The synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose has been approached through various routes, including starting from inosine (B1671953). google.comgoogle.com X-ray diffraction studies have confirmed the structure and stereochemistry of this compound, revealing a specific conformation of the ribofuranose ring. nih.govresearchgate.net

5-O-unsubstituted D-ribofuranose triacetate: Another important variant is 1,2,3-tri-O-acetyl-β-D-ribofuranose, where the hydroxyl group at the 5-position remains unprotected. echemi.com This compound is particularly useful when chemical modifications are desired at the 5'-position. A convenient method for its preparation involves the regioselective enzymatic deacetylation of peracetylated ribofuranose (β-D-Ribofuranose 1,2,3,5-tetraacetate) at the 5-position. chemicalbook.comnih.gov This enzymatic approach offers a high degree of selectivity, providing a straightforward route to this valuable intermediate.

The stereochemistry of these triacetylated D-ribofuranose systems is of paramount importance. The spatial arrangement of the acetyl groups and the substituents on the furanose ring dictates their reactivity and their ability to form specific stereoisomers of the final products, such as the desired anomer of a nucleoside. For example, the use of a mixture of α- and β-anomers of 1,2,3,5-tetra-O-acetyl-L-ribofuranose has been shown to be effective in the synthesis of certain antiviral agents, which can be more efficient than using a pure anomer. google.com The precise control of stereochemistry is a central theme in the synthesis of biologically active molecules derived from these versatile carbohydrate building blocks. nist.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAWRLZKVIFLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3 Triacetate D Ribofuranose

Chemical Synthesis Routes to Triacetylated D-Ribofuranose Derivatives

Chemical synthesis provides robust and scalable methods for producing 1,2,3-triacetate-D-ribofuranose. These routes often start from readily available precursors like D-ribose or nucleosides and involve a series of reactions including protection, activation, and acylation.

| Starting Material | Key Steps | Overall Yield | Reference |

| D-Ribose | Ketalization, Esterification, Reduction, Hydrolysis, Acetylation | >30% | researchgate.net |

| D-Ribose | Deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside, Hydrolysis, Acetylation | 56% | nih.govresearchgate.net |

| D-Ribose | Reaction with triethyl orthoformate, p-tosylation, hydrogenation reduction, deprotection, acylation | 60% | patsnap.com |

Synthesis from Nucleosides (e.g., Inosine) via Glycosidic Bond Cleavage and Acylation

An alternative synthetic approach utilizes nucleosides, such as inosine (B1671953), as the starting material. This method involves a sequence of reactions that ultimately cleave the glycosidic bond and acetylate the liberated ribose moiety. A common strategy begins with the selective protection of the hydroxyl groups of the inosine. For instance, the 5'-hydroxyl group can be acylated with p-toluenesulfonyl chloride. google.comgoogle.com This is followed by a reduction step, often with sodium borohydride (B1222165), to yield the 5'-deoxy derivative. google.comgoogle.com The remaining 2' and 3' hydroxyl groups are then acetylated using acetic anhydride (B1165640). google.comgoogle.com The crucial step is the simultaneous deglycosylation (cleavage of the bond between the purine (B94841) base and the ribose sugar) and acetylation of the anomeric carbon. This is typically achieved by treating the diacetylated deoxyinosine with a mixture of acetic anhydride and a strong acid like sulfuric acid, leading to the formation of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose with a reported yield of up to 83%. google.com The cleavage of the N-glycosidic bond is a critical reaction in this process, and its mechanism can be influenced by factors such as nucleobase structure and protonation state. nih.govnih.govrsc.orgrsc.org

Strategies for Anomeric Control and Stereoselective Synthesis

Controlling the stereochemistry at the anomeric center (C-1) of the ribofuranose is a critical aspect of these syntheses. The desired anomer, often the β-anomer, is crucial for the biological activity of the final nucleoside analogues. Several strategies are employed to achieve anomeric control. One common approach involves the use of neighboring group participation. For instance, an acetyl group at the C-2 position can direct the incoming nucleophile to the opposite face of the ring, favoring the formation of the 1,2-trans product, which corresponds to the β-anomer in the case of D-ribose.

Another strategy involves the use of Lewis acids or specific reaction conditions to influence the anomeric equilibrium. For example, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst in glycosylation reactions can influence the stereochemical outcome. nih.gov Furthermore, enzymatic methods have been developed for the highly efficient biocatalytic separation of anomers. nih.gov For instance, Lipozyme® TL IM has been shown to selectively deacetylate the C-5'-O-acetoxy group of the α-anomer of peracetylated O-aryl-α,β-d-ribofuranosides, allowing for the separation of the α- and β-anomers. nih.gov

Application of Protecting Group Chemistry in the Synthesis of Triacetylated Ribofuranose Compounds

Protecting groups are indispensable tools in the synthesis of complex molecules like triacetylated ribofuranose, enabling the selective modification of specific functional groups. wikipedia.orgpressbooks.puborganic-chemistry.org In the synthesis from D-ribose, protecting groups like acetonides (e.g., isopropylidene) are commonly used to protect the cis-diol at the C-2 and C-3 positions. researchgate.net This allows for the selective manipulation of the primary hydroxyl group at C-5. researchgate.net The choice of protecting group is crucial and must be stable to the reaction conditions of subsequent steps while being easily removable under mild conditions. organic-chemistry.org

In nucleoside-based syntheses, protecting groups are used to shield the reactive hydroxyl and amino groups on both the sugar and the base moieties. researchgate.netumich.edu For instance, in the synthesis of RNA, various protecting groups such as t-butyldimethylsilyl (t-BDMSi) and o-chlorobenzoyl (o-CIBz) have been evaluated for the protection of the 2'-hydroxyl function. nih.gov The selection of an appropriate protecting group strategy, including orthogonal protecting groups that can be removed under different conditions, is a key consideration in multistep syntheses. organic-chemistry.org

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and enzymatic methods offer highly selective and environmentally friendly alternatives to purely chemical syntheses. These approaches leverage the specificity of enzymes to perform reactions at specific positions on the sugar molecule, often with high efficiency and under mild conditions.

Regioselective Deacetylation of Peracetylated Ribofuranose Intermediates

A powerful enzymatic strategy for the synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose involves the regioselective deacetylation of the readily available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. core.ac.uknih.gov Lipases, particularly from Candida rugosa, have been shown to catalyze the specific removal of the acetyl group at the primary C-5 position, leaving the acetyl groups at the C-1, C-2, and C-3 positions intact. core.ac.uknih.gov This enzymatic hydrolysis provides a convenient one-step method to obtain the desired triacetylated product. core.ac.uknih.gov This approach is attractive because the peracetylation of ribose is a straightforward and high-yielding reaction, and the subsequent enzymatic deacetylation is highly specific. nih.gov Similar regioselective deacetylation strategies have been applied to other peracetylated carbohydrates, highlighting the versatility of this enzymatic approach. eurekaselect.comresearchgate.net

| Enzyme | Substrate | Product | Key Feature | Reference |

| Candida rugosa lipase (B570770) | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 1,2,3-tri-O-acetyl-β-D-ribofuranose | Regioselective deacetylation at the 5-position | core.ac.uknih.gov |

| Lipozyme® TL IM | 2,3,5-tri-O-acetyl-1-O-aryl-α,β-d-ribofuranoside | 2,3-di-O-acetyl-1-O-aryl-α-d-ribofuranoside | Selective deacetylation of the C-5'-O-acetoxy group of the α-anomer | nih.gov |

Role of Enzyme Catalysis in Ribofuranose Derivatization

Enzyme catalysis offers a powerful and highly selective alternative to traditional chemical methods for the derivatization of carbohydrates like D-ribofuranose. In the synthesis of this compound, enzymatic reactions, particularly those involving lipases and esterases, have demonstrated significant potential for regioselective deacetylation. nih.gov This approach provides a more convenient and specific route, often overcoming challenges associated with conventional chemical methods, such as the need for complex protection and deprotection steps.

A key enzymatic strategy for preparing 1,2,3-tri-O-acetyl-β-D-ribofuranose involves the regioselective deacetylation at the 5-position of its peracetylated precursor, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.gov Research has shown that lipases, such as the one from Candida rugosa, can effectively catalyze this specific hydrolysis. nih.govresearchgate.net This enzymatic process selectively removes the acetyl group from the primary hydroxyl at the C-5 position, leaving the acetyl groups at the C-1, C-2, and C-3 positions intact, thus yielding the desired product in a single, convenient step. nih.gov

Studies on the enzymatic hydrolysis of acetylated ribose derivatives have explored various hydrolases, including esterase from rabbit serum, porcine pancreatic lipase (PPL), and porcine liver esterase (PLE). researchgate.net While these enzymes have shown effectiveness in producing various triacetylated ribose isomers, the specific regioselectivity can be influenced by the substrate's structure (furanose vs. pyranose form) and the enzyme used. researchgate.net For instance, the hydrolysis of tetra-O-acetyl-β-D-ribofuranose with these enzymes can lead to a mixture of triacetates, sometimes involving acetyl migration after the initial enzymatic hydrolysis. researchgate.net Despite this, the targeted use of specific enzymes like the Candida rugosa lipase provides a reliable method for the 5-O-deacetylation route. nih.govresearchgate.net The universal function of ribose derivatives in biological systems, particularly as N-glycosyl derivatives of β-D-ribofuranose in metabolism and information storage, underscores the importance of developing efficient catalytic methods for their synthesis. nih.govresearchgate.net

Optimization of Synthetic Pathways and Process Scale-Up for this compound Production

The optimization of synthetic pathways for producing this compound is crucial for enhancing its availability for various applications, including as a key intermediate in the synthesis of anticancer drugs. researchgate.net Research efforts have focused on improving reaction yields, increasing efficiency, and ensuring the economic viability of large-scale production. patsnap.comnih.gov

Yield Enhancement and Efficiency Improvements

A novel synthesis method has been developed using D-ribose as the initial raw material, which involves a one-step protection of the hydroxyl groups at the 2nd, 3rd, and 5th positions. patsnap.com This is followed by steps including p-tosylation, hydrogenation reduction, deprotection, and acylation to obtain the target compound with a total yield of 60% and a purity of 99.5%. patsnap.com

An alternative strategy utilizes inosine as the starting material. google.com This multi-step synthesis involves the acylation of inosine, reduction, a second acylation to form an intermediate, and finally, a simultaneous deglycosylation and acetylation to yield 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose with a high yield of 82-83%. google.com

The table below summarizes and compares various synthetic pathways, highlighting the differences in starting materials, key steps, and reported yields.

| Starting Material | Key Synthetic Steps | Overall Yield (%) | Purity (%) | Reference |

| D-ribose | Deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside, hydrolysis, acetylation | 56% | Not specified | nih.gov |

| D-ribose | Ketalization, esterification, reduction, hydrolysis, acetylation | >30% | Not specified | researchgate.net |

| D-ribose | Hydroxyl protection, p-tosylation, hydrogenation reduction, deprotection, acylation | 60% | 99.5% | patsnap.com |

| Inosine | Acylation, reduction, acylation, deglycosylation/acetylation | 82-83% | >99% | google.com |

Considerations for Industrial Feasibility and Cost-Effective Production

For the large-scale production of this compound, industrial feasibility and cost-effectiveness are paramount. The high cost of starting materials and complex purification procedures can be significant obstacles. google.com Therefore, synthetic routes that utilize inexpensive raw materials, involve simple operational processes, and minimize waste are highly desirable.

The synthesis starting from inosine is noted for its use of cheap and readily available raw materials, simple and convenient operation, and mild reaction conditions. google.com These factors contribute to a significant reduction in production costs, making the route suitable for industrial-scale preparation. google.com Similarly, the novel method starting from D-ribose is highlighted for its low production cost, safe and convenient operation, and suitability for large-scale industrial production. patsnap.com The route described as simple, inexpensive, and high-yielding is also considered appropriate for multi-gram preparations, indicating its potential for scale-up. nih.gov

A significant challenge in related syntheses, such as for 1,2,3,5-tetra-O-acetyl-L-ribofuranose, has been the high price of the pure β-anomer starting material and the waste generated from the unused α-anomer. google.com Developing processes that can utilize a mixture of anomers or avoid costly separation steps is a key consideration for improving industrial feasibility. The optimization of reaction conditions, such as temperature and reaction time, as seen in the inosine route where refluxing for 8 hours showed a slight yield improvement over 6 hours, can also contribute to process efficiency. google.com

Ultimately, the choice of an industrial-scale synthetic pathway will depend on a balance of factors including raw material cost, process complexity, reaction yield, product purity, and safety considerations. The development of routes with original design, high yields, and good product purity presents a significant advancement toward the cost-effective industrial production of this important chemical intermediate. patsnap.com

Structural Elucidation and Conformational Analysis of 1,2,3 Triacetate D Ribofuranose

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of 1,2,3-Triacetate-D-ribofuranose, offering a non-destructive means to probe the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.

In ¹H NMR, the chemical shifts of the protons on the ribofuranose ring and the acetyl groups, along with their coupling constants (J-values), are diagnostic. The anomeric proton (H-1) typically resonates at a distinct chemical shift, and its coupling constant to the adjacent proton (H-2) is crucial for determining the anomeric configuration (α or β). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign all proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for Acetylated Ribofuranose Derivatives

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | ~6.0-6.4 | ~95-105 |

| C-2 | ~5.0-5.5 | ~70-80 |

| C-3 | ~5.0-5.5 | ~70-80 |

| C-4 | ~4.0-4.5 | ~80-85 |

| C-5 | ~3.5-4.0 | ~60-65 |

| Acetyl CH₃ | ~2.0-2.2 | ~20-22 |

| Acetyl C=O | - | ~169-171 |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Conformation Determination

X-ray crystallography provides unambiguous determination of the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique is invaluable for confirming the stereochemistry at each chiral center and for revealing the preferred conformation of the ribofuranose ring.

While the crystal structure of this compound itself is not publicly documented, the structure of its close analog, 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, has been determined by X-ray diffraction. nih.govresearchgate.net This analysis revealed that the anomeric carbon has a β-configuration and the ribofuranose ring adopts a C2-exo, C3-endo twist conformation. nih.govresearchgate.net The detailed bond lengths and angles obtained from X-ray crystallography serve as a benchmark for computational models. researchgate.net

Table 2: Crystallographic Data for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.892(2) Å, b = 13.485(5) Å, c = 16.039(6) Å |

| Volume | 1275.1(8) ų |

| Z | 4 |

Data obtained for the 5-deoxy derivative, a close structural analog. researchgate.net

Stereochemical and Anomeric Investigations of the Ribofuranose Ring

The stereochemistry of the ribofuranose ring, particularly at the anomeric center, and its conformational flexibility are critical determinants of the chemical and biological properties of this compound.

Determination of α/β Anomeric Ratios in Synthetic Products

The synthesis of this compound often results in a mixture of α and β anomers. The ratio of these anomers is influenced by the reaction conditions, including the solvent, temperature, and catalyst used. For example, in the synthesis of the enantiomeric 1,2,3,5-tetra-O-acetyl-L-ribofuranose, the crude product is typically a mixture of α/β-anomers. google.com

The determination of the α/β anomeric ratio is commonly achieved using ¹H NMR spectroscopy by integrating the signals of the anomeric protons, which resonate at different chemical shifts for the α and β anomers. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), can also be employed to separate and quantify the anomers. tcichemicals.comresearchgate.net The anomeric configuration is defined by the relationship between the substituent at the anomeric carbon (C-1) and the stereocenter that determines the D/L configuration. stackexchange.com

Analysis of Ribofuranose Ring Conformations (e.g., C2-exo, C3-endo Twist)

The five-membered furanose ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as either twist (T) or envelope (E) forms. The most common conformations for ribose are the C2'-endo and C3'-endo puckers. wikipedia.orgglenresearch.com

In the case of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, X-ray crystallography has shown that the ribofuranose ring adopts a C2-exo, C3-endo twist conformation. nih.govresearchgate.net This specific pucker is influenced by the steric and electronic interactions of the acetyl groups. The analysis of vicinal proton-proton coupling constants from ¹H NMR spectra can also provide insights into the predominant ring conformation in solution. nih.gov Computational modeling is another powerful tool used to predict the relative energies of different ring conformations and to understand the factors that govern the conformational preferences of the ribofuranose ring. nih.govfrontiersin.org

Chromatographic Validation for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating its isomers. Gas Chromatography (GC) is a common method for determining the purity of volatile derivatives like acetylated sugars. For instance, commercial suppliers of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose specify a purity of greater than 98.0% as determined by GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC), particularly on normal-phase or specialized chiral columns, is a powerful technique for the separation of α and β anomers. This separation is crucial for obtaining isomerically pure compounds for further use. Thin-Layer Chromatography (TLC) is also widely used for monitoring the progress of reactions and for preliminary purity assessment during the synthesis of such compounds. researchgate.net The choice of the chromatographic method and conditions depends on the specific properties of the compound and the desired level of separation and analysis.

Chemical Reactivity and Transformation Mechanisms of 1,2,3 Triacetate D Ribofuranose

Reactivity of Acetyl Groups and Unprotected Hydroxyl Functionalities

The reactivity of 1,2,3-Triacetate-D-ribofuranose is largely dictated by the interplay between its protecting acetyl groups and any unprotected hydroxyl functionalities. The acetyl groups, while serving as protecting groups, can be selectively removed to allow for further chemical transformations. The presence and position of a free hydroxyl group are pivotal in directing the regioselectivity of subsequent reactions.

Selective deacetylation is a key strategy for the functionalization of protected ribofuranose derivatives. researchgate.net This process allows for the unmasking of specific hydroxyl groups, which can then be converted into other functional groups. researchgate.net

Enzymatic methods have proven to be highly effective for regioselective deacetylation. For instance, the lipase (B570770) from Candida rugosa can be used to selectively deacetylate the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, providing a convenient one-step preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose. nih.gov This enzymatic approach offers high selectivity, which can be challenging to achieve through conventional chemical methods. researchgate.netnih.gov Similarly, lipases from Candida cylindracea have been employed for the selective deacetylation of primary hydroxyl functions in peracetylated methyl furanosides. researchgate.net

Once a hydroxyl group is selectively deprotected, it becomes a handle for a variety of functional group interconversions. A common strategy involves converting the free hydroxyl group into a leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. nih.govresearchgate.net For example, a practical synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside using hydride reagents. nih.gov This is followed by hydrolysis and acetylation to yield the final product. nih.gov

Another example of functional group interconversion is the conversion of a free hydroxyl group into an iodide via an Appel reaction, which can subsequently be transformed into an azide. researchgate.net These interconversions are fundamental in the synthesis of various nucleoside analogues and other biologically active molecules. researchgate.netnih.gov

Table 1: Examples of Selective Deacetylation and Functional Group Interconversion

| Starting Material | Reagent/Enzyme | Product | Reference |

| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Candida rugosa lipase | 1,2,3-tri-O-acetyl-β-D-ribofuranose | nih.gov |

| Peracetylated methyl furanosides | Candida cylindracea lipase | Selectively 5-O-deacetylated products | researchgate.net |

| 1,2,3,5-tetra-O-acetyl-D-ribose | Aspergillus niger lipase | Selectively 1-O-deacetylated product | researchgate.net |

| Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside | Hydride reagents | Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside | nih.gov |

| 5-O-deacetylated ribofuranose derivative | Appel reaction reagents (e.g., I₂, PPh₃) | 5-iodo derivative | researchgate.net |

The unprotected hydroxyl group of a triacetylated ribofuranose can undergo oxidation to afford the corresponding aldehyde or ketone. For instance, pyridinium (B92312) dichromate (PDC) oxidation of the 3-OH group of a suitably protected ribose derivative has been used in the synthesis of L-ribose derivatives. researchgate.net

Conversely, reduction reactions are also crucial. The stereoselective reduction of a ketone, for example, can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This reaction is a key step in a reported efficient procedure for the preparation of an L-ribose derivative from L-xylose. researchgate.net The choice of reducing agent can significantly influence the stereochemical outcome of the reaction.

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagent | Product Type | Reference |

| Protected ribose with free 3-OH | Pyridinium dichromate (PDC) | 3-keto derivative | researchgate.net |

| 3-keto ribose derivative | Sodium borohydride (NaBH₄) | 3-hydroxy derivative (stereoselective reduction) | researchgate.net |

Glycosylation Reactions Utilizing Triacetylated D-Ribofuranose as a Glycosyl Donor

This compound and its derivatives are valuable glycosyl donors in the synthesis of glycosides and oligosaccharides. nih.govyok.gov.tr In these reactions, the anomeric acetate (B1210297) is displaced by a glycosyl acceptor, typically an alcohol, to form a new glycosidic bond. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the donor, the type of acceptor, the promoter used, and the reaction conditions. osaka-u.ac.jpnih.gov

The presence of an acetyl group at the C2 position can participate in the reaction, leading to the formation of a 1,2-acyloxonium ion intermediate. This neighboring group participation typically favors the formation of a 1,2-trans-glycosidic bond.

Lewis acids are commonly used as promoters to activate the glycosyl donor. For instance, a tricyclic glycosyl donor derived from D-mannose was successfully used in glycosylation reactions with methanol (B129727) and octanol (B41247) in the presence of a Lewis acid. yok.gov.tr In the context of nucleoside synthesis, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is reacted with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under silyl-Hilbert–Johnson reaction conditions to form artificial nucleotides. wikipedia.org

The efficiency and stereoselectivity of glycosylation reactions are critical. osaka-u.ac.jp Pre-activation based glycosylation is a strategy where the glycosyl donor is activated by the promoter in the absence of the acceptor. nih.gov This approach allows for the characterization of the reactive intermediate and can lead to unique stereo- and chemoselectivity. nih.gov

Mechanistic Insights into Key Chemical Transformations (e.g., Glycosidic Bond Formation and Cleavage, Acetolysis)

The formation of a glycosidic bond from a triacetylated ribofuranose donor typically proceeds through the formation of a glycosyl oxocarbenium ion intermediate. wayne.edu The promoter, often a Lewis acid, coordinates to the anomeric acetyl group, facilitating its departure and the formation of the carbocationic intermediate. The glycosyl acceptor then attacks this electrophilic species to form the glycosidic linkage. The stereochemistry of the final product is often directed by the C2-acetyl group, which can form a cyclic acyloxonium ion intermediate, blocking one face of the ribofuranose ring and leading to the formation of the 1,2-trans product. wayne.edu

The cleavage of a glycosidic bond, or acetolysis, is essentially the reverse of glycosylation. In the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, the glycosidic bond of 5'-deoxy-2',3'-diacetyl-inosine is cleaved. nih.gov One proposed mechanism involves the nucleophilic attack of a cation-exchange resin on the anomeric center, forming a glycosyl intermediate. nih.gov This intermediate is then attacked by acetic anhydride (B1165640), acting as a base, via acetolysis to give the final product. nih.gov When a strong acid like sulfuric acid is used as a catalyst, a carbocation intermediate is formed, which can lead to a mixture of anomers and decomposition byproducts. nih.gov

Advanced Applications in Organic and Medicinal Chemistry

Building Block for Nucleoside and Nucleotide Synthesis

1,2,3-Triacetate-D-ribofuranose is a key carbohydrate derivative that serves as a versatile building block in the synthesis of nucleosides and nucleotides, which are fundamental components of nucleic acids. Its protected hydroxyl groups at the 1, 2, and 3 positions, and a free hydroxyl group at the 5 position, make it an ideal starting material for various chemical modifications and coupling reactions.

Synthesis of Natural Nucleosides and their Analogs

The structure of this compound allows for the stereoselective introduction of a nucleobase at the anomeric carbon (C1), a critical step in the synthesis of nucleosides. The acetyl protecting groups can be selectively removed to allow for further functionalization, leading to the formation of both natural nucleosides and a wide array of their synthetic analogs. These analogs are crucial for studying the structure-activity relationships of nucleosides and for the development of new therapeutic agents.

A significant application of this compound is in the synthesis of 5'-deoxy-nucleosides. These are nucleoside analogs where the 5'-hydroxyl group is replaced by a hydrogen atom. Such modifications can lead to compounds with interesting biological activities, often with reduced toxicity compared to their natural counterparts, as they cannot be phosphorylated in the same manner. researchgate.net

Contributions to Nucleic Acid Chemistry Research

Beyond the synthesis of individual nucleosides, this compound plays a role in the broader field of nucleic acid chemistry. It is utilized in the construction of modified oligonucleotides, which are short chains of nucleotides. These modified nucleic acids are instrumental in research areas such as antisense therapy, gene silencing, and diagnostics. The ability to introduce specific modifications into the sugar moiety of a nucleotide, starting from precursors like this compound, allows researchers to fine-tune the properties of oligonucleotides, such as their stability against cellular enzymes and their binding affinity to target RNA or DNA sequences.

Role in Carbohydrate-Based Drug Design and Development

Carbohydrates are increasingly recognized for their potential in drug discovery. This compound, as a modified ribose unit, is a valuable precursor in the design and synthesis of carbohydrate-based drugs.

Precursor for the Synthesis of Biologically Active Agents (e.g., Chemotherapeutic Drugs like Capecitabine)

A prominent example of the importance of this compound is its role as a key intermediate in the synthesis of the anticancer drug Capecitabine. patsnap.comchemicalbook.comgoogle.com Capecitabine is a prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (B62378) (5-FU). The synthesis of Capecitabine involves the coupling of a protected 5-fluorocytosine (B48100) base with a derivative of this compound. google.com This process highlights the practical and industrial significance of this carbohydrate building block in producing life-saving medications. google.com

Several synthetic routes to 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose, the direct precursor for Capecitabine synthesis, have been developed, starting from D-ribose or inosine (B1671953). google.comnih.gov These methods focus on achieving high yields and purity, which are critical for pharmaceutical manufacturing. patsnap.comnih.gov

| Starting Material | Key Steps | Overall Yield | Reference |

| D-Ribose | Deoxygenation, Hydrolysis, Acetylation | 56% | nih.gov |

| Inosine | Acylation, Reduction, Acylation, Deglycosylation | High (not specified) | google.com |

| D-Ribose | Hydroxyl protection, P-tosylation, Hydrogenation, Deprotection, Acylation | 60% | patsnap.com |

Utilization in Complex Synthetic Schemes for Novel Molecular Architectures

The reactivity of this compound extends beyond its use in nucleoside synthesis. Its unique combination of protecting groups and a reactive hydroxyl group makes it a valuable starting point for the construction of complex and novel molecular architectures. Organic chemists can leverage the stereochemistry of the ribofuranose ring and the differential reactivity of its functional groups to build intricate molecules with potential applications in materials science and as ligands for catalysis. The ability to selectively manipulate the acetyl groups and the anomeric center provides a powerful tool for creating diverse and structurally complex organic compounds.

Emerging Research Areas and Future Perspectives on 1,2,3 Triacetate D Ribofuranose

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,2,3-Triacetate-D-ribofuranose and its derivatives is a subject of ongoing research aimed at improving efficiency, reducing costs, and minimizing environmental impact. Traditional methods are being re-evaluated and novel strategies are being developed, with a strong emphasis on "green" chemistry principles.

A significant trend in green synthetic methodology is the use of enzymatic catalysis. Lipases, for example, have been employed for the regioselective deacetylation of peracetylated ribofuranose. The lipase (B570770) from Candida rugosa can selectively remove the acetyl group at the 5-position of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, providing a convenient, one-step preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose. nih.gov This enzymatic approach not only offers high selectivity but also allows for the easy separation and reuse of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net

The table below summarizes some of the novel synthetic approaches for acetylated ribofuranose derivatives.

| Starting Material | Key Reagents/Catalysts | Target Compound | Key Advantages |

| D-ribose | Tin(II) chloride, Sodium borohydride (B1222165) | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Inexpensive, high yield, suitable for multi-gram scale. nih.govresearchgate.net |

| Inosine (B1671953) | p-Toluenesulfonyl chloride, Sodium borohydride | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | Simple design, cheap raw materials, mild conditions, high yield. google.com |

| 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose | Candida rugosa lipase | 1,2,3-tri-O-acetyl-beta-D-ribofuranose | High regioselectivity, one-step reaction, reusable catalyst. nih.gov |

| D-ribose | Triethyl orthoformate, p-toluenesulfonic acid | 1,2,3-O-triacetyl-5-deoxy-D-ribose | High purity, fast reaction, fewer by-products. patsnap.com |

Computational and Theoretical Studies of Ribofuranose Derivatives and their Reactivity

The conformation and flexibility of the ribofuranose ring are paramount to the biological function of the nucleosides and nucleic acids derived from it. nih.govnih.gov Computational and theoretical studies are providing unprecedented insights into the structural dynamics and reactivity of ribofuranose derivatives, including this compound.

Theoretical studies suggest that the five-membered ribofuranose ring is structurally favored over smaller or larger sugar rings for building flexible oligo- and polynucleotides. nih.gov The specific stereochemistry of ribose, as opposed to other pentoses like arabinose or xylose, is also thought to be a result of evolutionary selection, as it minimizes steric clashes and allows for more favorable interactions in biological systems. nih.gov Understanding these fundamental structural preferences through computational models helps in the rational design of novel nucleoside analogues with specific conformational properties. These in-silico approaches can predict the reactivity of different hydroxyl groups, guiding synthetic strategies for selective protection and derivatization.

Advanced Derivatization Strategies for Enhanced Synthetic Utility and Targeted Applications

The strategic derivatization of this compound is a key area of research for expanding its synthetic utility and creating targeted therapeutic agents. nbinno.com Derivatization involves chemically modifying the core molecule to introduce new functional groups, which can alter its physical properties, enhance its reactivity for subsequent synthetic steps, or impart specific biological activity.

One common strategy is the introduction of different protecting groups or the conversion of hydroxyl groups into other functionalities. For example, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a widely used intermediate where benzoyl groups protect the 2, 3, and 5 positions, allowing for selective reactions at the anomeric center in nucleoside synthesis. wikipedia.org Another example is the synthesis of 1,2,3,-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose. synthose.com The introduction of an azido (B1232118) group at the 5-position provides a versatile handle for "click chemistry," enabling the efficient coupling of the sugar moiety to other molecules to create complex conjugates.

Derivatization is also employed to enhance the analytical performance of sugar-based molecules, for instance, by introducing chromophores or fluorophores to improve detection in HPLC analysis. nih.gov While not directly applied to this compound in the reviewed literature, these strategies represent a promising future direction. For example, derivatizing the molecule with reagents that introduce fluorescent tags could significantly improve the sensitivity of its detection in complex biological matrices.

The table below outlines some derivatization strategies and their potential applications.

| Derivative | Functional Group Introduced | Potential Application |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Benzoyl groups | Intermediate in nucleoside synthesis with selective reactivity. wikipedia.org |

| 1,2,3,-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose | Azido group | Versatile precursor for "click chemistry" and bioconjugation. synthose.com |

| 5'-Deoxy-5'-halo derivatives | Halogen | Precursors for reductive dehalogenation or further nucleophilic substitution. researchgate.net |

These emerging research areas underscore the continued importance of this compound in chemical synthesis. The development of greener synthetic methods, a deeper understanding of its conformational behavior through computational studies, and the design of advanced derivatization strategies will collectively ensure its role as a versatile and valuable building block for the foreseeable future.

Q & A

Q. What are the standard protocols for synthesizing 1,2,3-Triacetate-D-ribofuranose?

Q. Which spectroscopic methods validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms acetyl group positions and stereochemistry. Mass spectrometry (MS) verifies molecular weight (318.28 g/mol), while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Elemental analysis ensures correct C:H:O ratios .

Q. What are the solubility properties and handling precautions for this compound?

The compound is readily soluble in chloroform and dichloromethane but insoluble in water. Safety protocols include using gloves and eye protection due to potential irritancy. Storage at 2–8°C in airtight containers prevents hydrolysis of acetyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound?

Discrepancies in cytotoxicity may arise from concentration-dependent effects or cell line variability. Methodological recommendations include:

Q. What experimental designs are optimal for studying RNA folding mechanisms using this compound?

The compound serves as a precursor for RNA nucleotide analogs. Key methodologies include:

Q. How does this compound compare to other ribofuranose derivatives in drug delivery applications?

Comparative studies should evaluate:

- Bioavailability : Acetylated derivatives enhance membrane permeability vs. free ribose.

- Metabolic Stability : Resistance to esterase-mediated hydrolysis compared to monoacetates.

- Synthetic Flexibility : Compatibility with click chemistry for targeted delivery systems .

Data Contradiction and Analysis

Q. What statistical approaches address variability in glycosylation studies involving this compound?

Use multivariate analysis (e.g., PCA) to distinguish between technical noise (e.g., HPLC retention time shifts) and biological variability. Pairwise comparisons (t-tests) can identify significant glycosylation pattern differences in proteins .

Methodological Limitations and Future Directions

Q. What are the key gaps in pharmacokinetic studies of this compound?

Current limitations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.